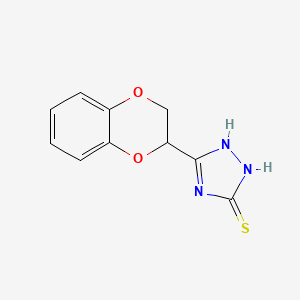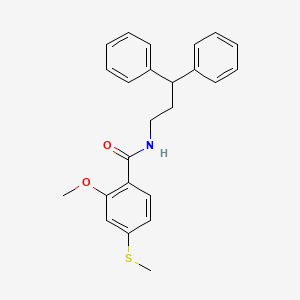![molecular formula C21H21BrClNO3 B5214488 3-methylbutyl (Z)-2-[(2-bromobenzoyl)amino]-3-(4-chlorophenyl)prop-2-enoate](/img/structure/B5214488.png)
3-methylbutyl (Z)-2-[(2-bromobenzoyl)amino]-3-(4-chlorophenyl)prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methylbutyl (Z)-2-[(2-bromobenzoyl)amino]-3-(4-chlorophenyl)prop-2-enoate is a synthetic organic compound that belongs to the class of enones These compounds are characterized by the presence of a carbonyl group conjugated with a double bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-methylbutyl (Z)-2-[(2-bromobenzoyl)amino]-3-(4-chlorophenyl)prop-2-enoate typically involves multiple steps:
Formation of the Bromobenzoyl Intermediate: This step involves the bromination of benzoyl chloride to form 2-bromobenzoyl chloride.
Amination Reaction: The 2-bromobenzoyl chloride is then reacted with an amine to form the 2-bromobenzoylamine intermediate.
Formation of the Enone: The 2-bromobenzoylamine is then reacted with 4-chlorobenzaldehyde and a suitable base to form the enone structure.
Esterification: Finally, the enone is esterified with 3-methylbutanol to form the desired compound.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the enone moiety.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The bromine and chlorine atoms in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 3-methylbutyl (Z)-2-[(2-bromobenzoyl)amino]-3-(4-chlorophenyl)prop-2-enoate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, this compound may be used to study the effects of enones on biological systems. Its interactions with proteins and enzymes can provide insights into biochemical pathways.
Medicine
The compound’s potential medicinal applications include its use as a precursor for drug development. Its structure may be modified to enhance its pharmacological properties.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, including agrochemicals and materials science applications.
Mecanismo De Acción
The mechanism of action of 3-methylbutyl (Z)-2-[(2-bromobenzoyl)amino]-3-(4-chlorophenyl)prop-2-enoate involves its interaction with molecular targets such as enzymes and receptors. The enone moiety can participate in Michael addition reactions, forming covalent bonds with nucleophilic sites on proteins. This can lead to the modulation of enzyme activity and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 3-methylbutyl (Z)-2-[(2-bromobenzoyl)amino]-3-(4-fluorophenyl)prop-2-enoate
- 3-methylbutyl (Z)-2-[(2-bromobenzoyl)amino]-3-(4-methylphenyl)prop-2-enoate
- 3-methylbutyl (Z)-2-[(2-bromobenzoyl)amino]-3-(4-nitrophenyl)prop-2-enoate
Uniqueness
The uniqueness of 3-methylbutyl (Z)-2-[(2-bromobenzoyl)amino]-3-(4-chlorophenyl)prop-2-enoate lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets. The presence of both bromine and chlorine atoms provides unique opportunities for further functionalization and derivatization.
Propiedades
IUPAC Name |
3-methylbutyl (Z)-2-[(2-bromobenzoyl)amino]-3-(4-chlorophenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21BrClNO3/c1-14(2)11-12-27-21(26)19(13-15-7-9-16(23)10-8-15)24-20(25)17-5-3-4-6-18(17)22/h3-10,13-14H,11-12H2,1-2H3,(H,24,25)/b19-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKQUCBBBYICEDO-UYRXBGFRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC(=O)C(=CC1=CC=C(C=C1)Cl)NC(=O)C2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CCOC(=O)/C(=C/C1=CC=C(C=C1)Cl)/NC(=O)C2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21BrClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-cyclohexyl-N'-[2-(vinyloxy)ethyl]ethanediamide](/img/structure/B5214409.png)


![5-acetyl-2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-6-methyl-4-phenyl-1,4-dihydropyridine-3-carbonitrile](/img/structure/B5214442.png)
![(4Z)-1-(3,4-dimethylphenyl)-4-[(E)-3-phenylprop-2-enylidene]pyrazolidine-3,5-dione](/img/structure/B5214447.png)
![5-amino-N-(2-ethyl-6-methylphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5214456.png)
![5-{3-chloro-4-[(3-fluorobenzyl)oxy]benzylidene}-3-(3-pyridinylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5214458.png)
![N'-{2-[(2,4-dichlorobenzyl)thio]acetyl}benzohydrazide](/img/structure/B5214461.png)
![3,5-dichloro-2-methoxy-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide](/img/structure/B5214467.png)
![(5-methyl-2-propan-2-ylcyclohexyl) 2-[2-(4-methoxyphenyl)-3-methylbenzimidazol-3-ium-1-yl]acetate;chloride](/img/structure/B5214472.png)

![8-BROMO-6,7-DIMETHYL-2-[(E)-1-(2-THIENYL)METHYLIDENE][1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3(2H)-ONE](/img/structure/B5214484.png)
![1-isopropyl-2,6,6-trimethyl-3-[2-(4-morpholinyl)-2-oxoethyl]-1,5,6,7-tetrahydro-4H-indol-4-one](/img/structure/B5214489.png)
![2-[[1-(4-Fluorophenyl)-2,5-dioxopyrrolidin-3-yl]amino]acetonitrile](/img/structure/B5214492.png)
